2-(5-Methyloxazol-2-yl)benzyl benzoate
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Overview
Description
2-(5-Methyloxazol-2-yl)benzyl benzoate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzyl benzoate moiety attached to a 5-methyloxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyloxazol-2-yl)benzyl benzoate typically involves the reaction of 5-methyloxazole with benzyl benzoate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the oxazole, followed by nucleophilic substitution with benzyl benzoate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyloxazol-2-yl)benzyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole moiety, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(5-Methyloxazol-2-yl)benzyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyloxazol-2-yl)benzyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyloxazol-2-yl)benzyl alcohol
- 2-(5-Methyloxazol-2-yl)benzyl chloride
- 2-(5-Methyloxazol-2-yl)benzyl acetate
Uniqueness
2-(5-Methyloxazol-2-yl)benzyl benzoate is unique due to its specific combination of the oxazole ring and benzyl benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H15NO3 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
[2-(5-methyl-1,3-oxazol-2-yl)phenyl]methyl benzoate |
InChI |
InChI=1S/C18H15NO3/c1-13-11-19-17(22-13)16-10-6-5-9-15(16)12-21-18(20)14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
InChI Key |
LPCVPBNDXSGGMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C2=CC=CC=C2COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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